

Beta-Guaiene (CAS No. 88-84-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Guaiene*

Cat. No.: B213039

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **beta-guaiene** (CAS No. 88-84-6), a naturally occurring sesquiterpene found in various essential oils. The document consolidates key physicochemical properties, spectroscopic data for identification, and detailed experimental protocols for its analysis. Furthermore, it outlines the known biological activities and potential applications of **beta-guaiene**, presenting a logical workflow for its isolation and characterization. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identification and Properties

Beta-guaiene is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄.^{[1][2]} It is a constituent of various plant essential oils, including those from guaiac wood, patchouli, and cypress.^[3] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers for **beta-Guaiene**

Identifier	Value	Source
CAS Number	88-84-6	[1]
Molecular Formula	C15H24	[1] [2]
Molecular Weight	204.35 g/mol	[1] [2]
IUPAC Name	(1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene	[1]
Synonyms	Guaiene, Guaia-1(5),7(11)-diene, β -Guajene	[1]

Table 2: Physicochemical Properties of **beta-Guaiene**

Property	Value	Unit	Source
Appearance	Colorless to pale yellow oily liquid	-	[4]
Boiling Point	277.9	°C	[4]
Density	0.912-0.918	g/cm ³	[5]
Refractive Index	1.503-1.509	-	[5]
Solubility	Insoluble in water and propylene glycol; Soluble in oils.	-	[5]
logP (Octanol/Water)	4.1	-	[1]

Spectroscopic Data for Identification

The structural elucidation and identification of **beta-guaiene** are primarily achieved through a combination of spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Table 3: Key Spectroscopic Data for **beta-Guaiene** Identification

Spectroscopic Technique	Key Data Points	Source
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): m/z 204. Key fragments: 161, 105.	[1]
¹³ C NMR (CDCl ₃)	Predicted peaks around δ 10-150 ppm, with characteristic signals for olefinic and aliphatic carbons.	-
¹ H NMR (CDCl ₃)	Predicted signals in the δ 0.8-5.5 ppm range, showing characteristic resonances for methyl, methylene, and methine protons, including vinylic protons.	-
Infrared (IR) Spectroscopy	Characteristic peaks for C-H stretching (alkane and alkene), C=C stretching, and C-H bending vibrations.	[1]

Experimental Protocols

The following sections provide detailed methodologies for the identification and analysis of **beta-guaiene**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like **beta-guaiene** in a complex mixture, such as an essential oil.[6]

Objective: To identify and quantify **beta-guaiene** in a sample.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

- Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.[7]

Procedure:

- Sample Preparation: Dilute the essential oil sample containing **beta-guaiene** in a suitable solvent (e.g., methanol or hexane) to a concentration of approximately 1 μ L/mL.[7]
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.[7]
 - Injection Volume: 1 μ L
 - Split Ratio: 50:1
- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 40-400.
- Data Analysis:
 - Identify the peak corresponding to **beta-guaiene** by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).
 - The mass spectrum of **beta-guaiene** should exhibit a molecular ion peak at m/z 204 and characteristic fragment ions at m/z 161 and 105.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for unambiguous structure confirmation.[\[4\]](#)

Objective: To confirm the chemical structure of isolated **beta-guaiene**.

Instrumentation:

- NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
- 5 mm NMR tubes.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **beta-guaiene** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 12 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220 ppm.
- 2D NMR Experiments (Optional but Recommended):
 - Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
 - Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

- Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which helps in assembling the molecular structure.
- Data Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Compare the obtained chemical shifts and coupling constants with published data for **beta-guaiene** to confirm its identity.

Infrared (IR) Spectroscopy

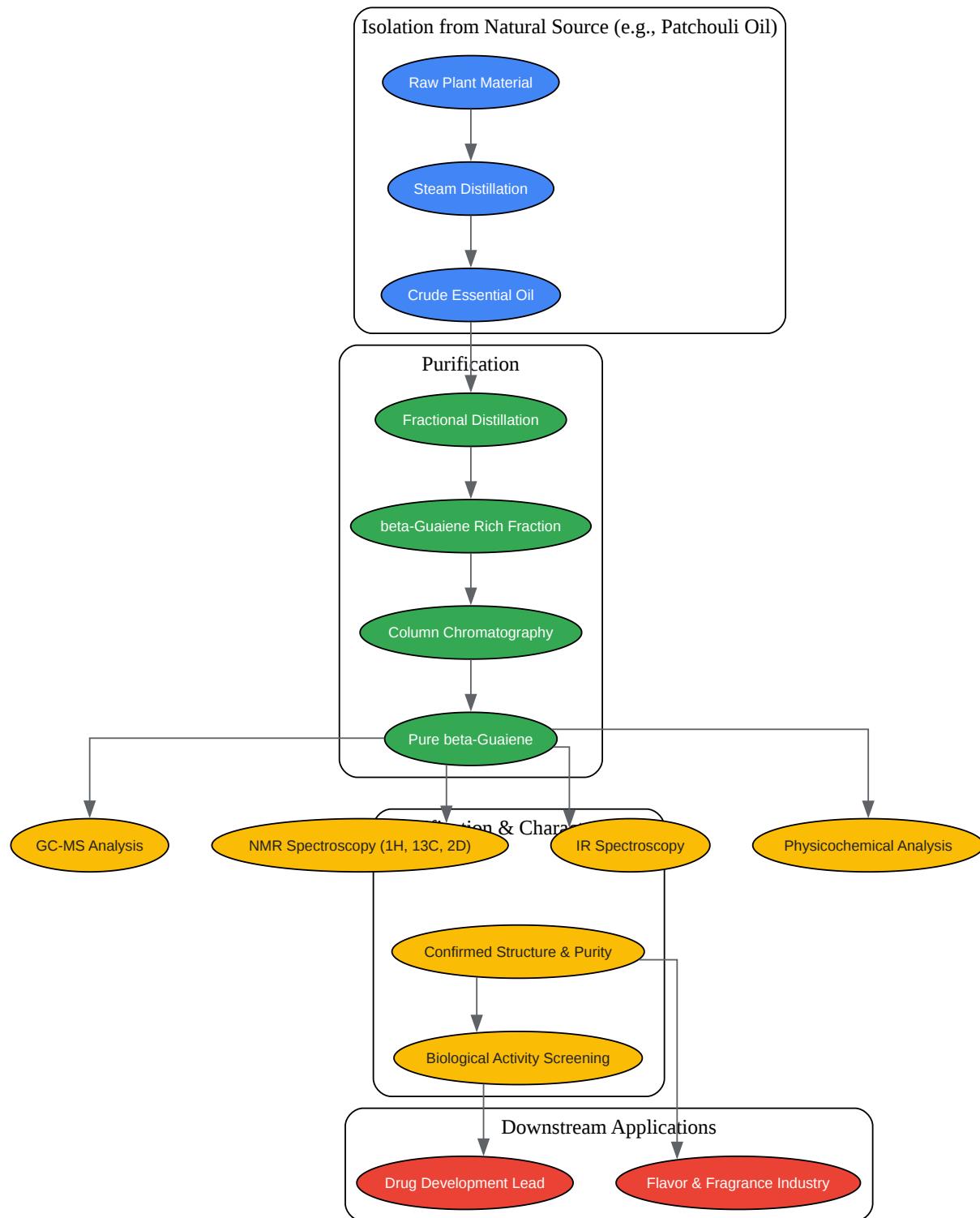
IR spectroscopy is used to identify the functional groups present in a molecule.[\[8\]](#)

Objective: To identify the characteristic functional groups of **beta-guaiene**.

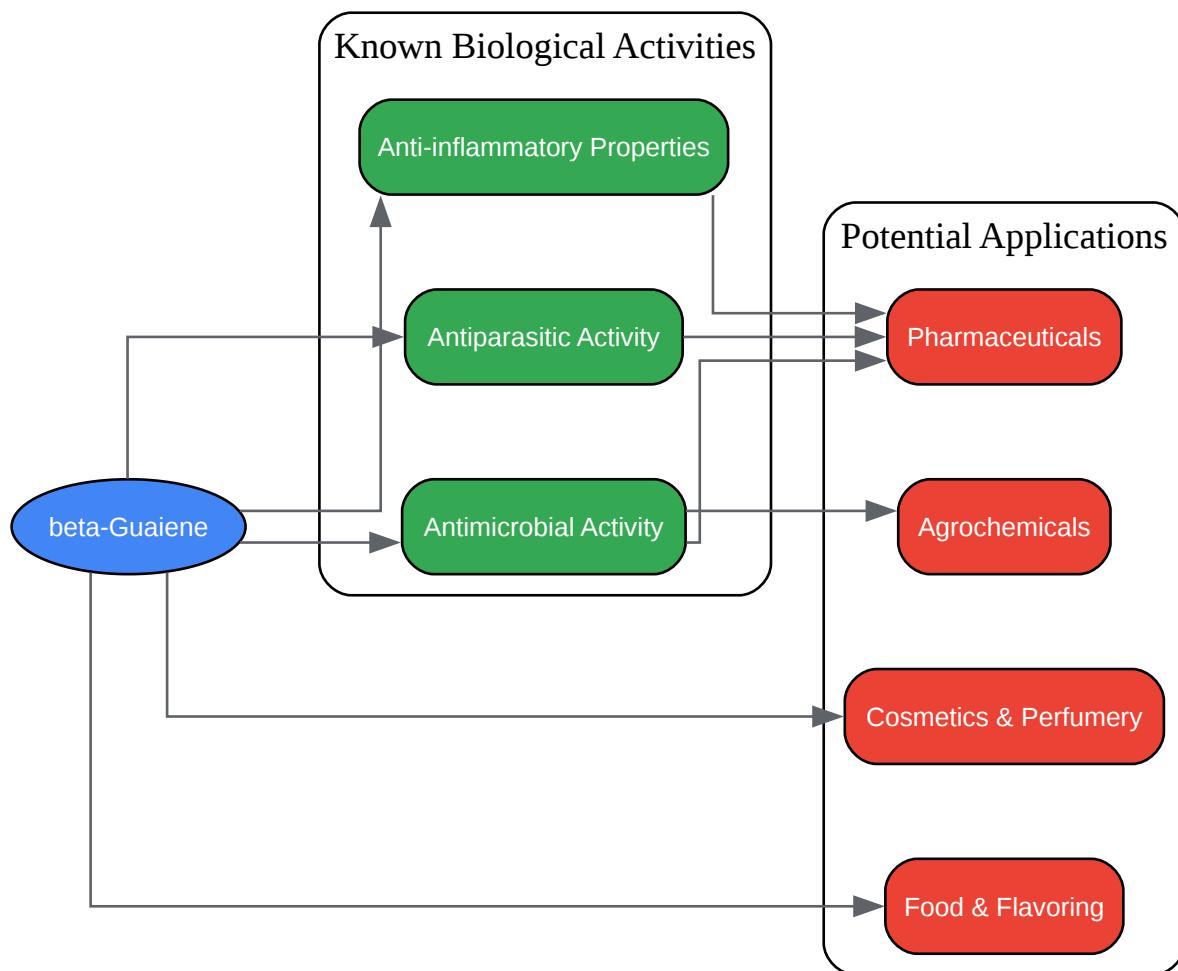
Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer.
- Salt plates (e.g., NaCl or KBr).

Procedure:


- Sample Preparation (Neat Liquid):
 - Place a small drop of pure **beta-guaiene** between two salt plates to create a thin liquid film.
- Spectral Acquisition:
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - Acquire the spectrum over a range of 4000-400 cm^{-1} .
 - Perform a background scan with empty salt plates.
- Data Analysis:

- Identify the characteristic absorption bands. For **beta-guaiene**, expect to see:


- $\sim 2960\text{-}2850\text{ cm}^{-1}$: C-H stretching from alkane groups.
- $\sim 3070\text{-}3010\text{ cm}^{-1}$: C-H stretching from alkene groups.
- $\sim 1640\text{ cm}^{-1}$: C=C stretching of the double bonds.
- $\sim 1450\text{ cm}^{-1}$ and $\sim 1375\text{ cm}^{-1}$: C-H bending vibrations.

Logical Workflows and Relationships

The following diagrams illustrate key logical processes and relationships related to **beta-guaiene**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **beta-Guaiene** Isolation and Identification.

[Click to download full resolution via product page](#)

Caption: Logical Relationships of **beta-Guaiene**'s Biological Activities and Applications.

Biological Activity and Applications

Beta-guaiene has been reported to exhibit a range of biological activities, making it a compound of interest for further research and development.

- **Antimicrobial and Antiparasitic Activities:** Studies have indicated that **beta-guaiene** possesses antimicrobial and antiparasitic properties.^[2]
- **Anti-inflammatory Effects:** As a component of essential oils known for their anti-inflammatory effects, such as patchouli oil, **beta-guaiene** is thought to contribute to these properties.

- Flavor and Fragrance: **Beta-guaiene** is used as a flavoring agent in the food industry and as a fragrance ingredient in perfumery and cosmetics.[1][9] It is described as having a sweet, woody, and spicy aroma.[3]

Safety and Handling

Table 4: GHS Hazard Information for **beta-Guaiene**

Hazard Class	GHS Classification	Precautionary Statements	Source
Aspiration Hazard	H304: May be fatal if swallowed and enters airways.	P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting.	[1]
Skin Irritation	H315: Causes skin irritation.	P264: Wash skin thoroughly after handling. P280: Wear protective gloves.	[1]
Eye Irritation	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]

Handling and Storage:

- Handle in a well-ventilated area.[5]

- Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
[\[5\]](#)
- Store in a cool, dry place away from heat and direct sunlight in a tightly sealed container.[\[5\]](#)
- In case of spillage, absorb with an inert material and dispose of in accordance with local regulations.[\[5\]](#)

Conclusion

Beta-guaiene (CAS No. 88-84-6) is a sesquiterpene with established physicochemical properties and a growing body of evidence supporting its biological activities. This technical guide provides a consolidated resource for its identification, analysis, and potential applications. The detailed experimental protocols and logical workflows presented herein are intended to facilitate further research into this promising natural compound. As with any biologically active molecule, appropriate safety precautions must be observed during handling and investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-Guaiene | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. b-Guaiene (>85%) | CymitQuimica [cymitquimica.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 7. scitepress.org [scitepress.org]

- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Beta-Guaiene (CAS No. 88-84-6): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b213039#beta-guaiene-cas-number-88-84-6-identification\]](https://www.benchchem.com/product/b213039#beta-guaiene-cas-number-88-84-6-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com